5-Ethyl-3-methylbenzo[d]isoxazole
Description
5-Ethyl-3-methylbenzo[d]isoxazole (CAS: 131222-23-6) is a substituted benzisoxazole derivative featuring an ethyl group at position 5 and a methyl group at position 3 of the fused benzene-isoxazole ring system . Isoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms, widely recognized for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
CAS No. |
131222-23-6 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
5-ethyl-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h4-6H,3H2,1-2H3 |
InChI Key |
VKADRLWQUCKFBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)ON=C2C |
Synonyms |
1,2-Benzisoxazole,5-ethyl-3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Physicochemical Properties
The biological and chemical behavior of benzisoxazole derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Alkyl vs. Aryl Substituents : Alkyl groups (e.g., ethyl, methyl) increase lipophilicity, favoring blood-brain barrier penetration and metabolic stability, whereas aryl groups (e.g., phenyl) enhance π-π stacking with biological targets .
- Reactive Groups : Chloromethyl derivatives enable further chemical modifications but may exhibit higher toxicity .
- Polar Functional Groups : Carboxylic acid and nitro groups reduce bioavailability due to increased hydrophilicity and ionization at physiological pH .
Pharmacological Activity Profiles
Antimicrobial Activity:
- This compound: Limited direct data, but alkyl-substituted isoxazoles are associated with anti-inflammatory and CNS activity due to improved pharmacokinetics .
- 5-(Chloromethyl)-3-(substituted phenyl)isoxazole : Exhibits significant antibacterial activity (MIC: 8–16 µg/mL against E. coli and S. aureus), attributed to the chloromethyl group’s electrophilic reactivity .
Anti-Inflammatory Potential:
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : The ester group may hydrolyze in vivo to release carboxylic acid, mimicking COX-2 inhibitors like valdecoxib .
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